molecular formula C24H26N2O3 B11958783 N-(4-(Dimethylamino)benzylidene)-3-methoxy-4-(2-phenoxyethoxy)aniline CAS No. 56133-42-7

N-(4-(Dimethylamino)benzylidene)-3-methoxy-4-(2-phenoxyethoxy)aniline

Cat. No.: B11958783
CAS No.: 56133-42-7
M. Wt: 390.5 g/mol
InChI Key: HKJDKEJMPBIBRG-UHFFFAOYSA-N
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Description

N-(4-(Dimethylamino)benzylidene)-3-methoxy-4-(2-phenoxyethoxy)aniline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethylamino group, a methoxy group, and a phenoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Dimethylamino)benzylidene)-3-methoxy-4-(2-phenoxyethoxy)aniline typically involves multiple steps. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 3-methoxy-4-(2-phenoxyethoxy)aniline under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Dimethylamino)benzylidene)-3-methoxy-4-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(4-(Dimethylamino)benzylidene)-3-methoxy-4-(2-phenoxyethoxy)aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-(Dimethylamino)benzylidene)-3-methoxy-4-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Dimethylamino)benzylidene)-3-methoxy-4-(2-phenoxyethoxy)benzamide
  • N-(4-(Dimethylamino)benzylidene)-3-methoxy-4-(2-phenoxyethoxy)phenol
  • N-(4-(Dimethylamino)benzylidene)-3-methoxy-4-(2-phenoxyethoxy)benzylamine

Uniqueness

N-(4-(Dimethylamino)benzylidene)-3-methoxy-4-(2-phenoxyethoxy)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

56133-42-7

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

4-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C24H26N2O3/c1-26(2)21-12-9-19(10-13-21)18-25-20-11-14-23(24(17-20)27-3)29-16-15-28-22-7-5-4-6-8-22/h4-14,17-18H,15-16H2,1-3H3

InChI Key

HKJDKEJMPBIBRG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC(=C(C=C2)OCCOC3=CC=CC=C3)OC

Origin of Product

United States

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